HIV-1 integrase inhibitor 4

HIV-1 integrase INST inhibitor Y143R mutation

Standard first/second-generation INSTIs fail against common raltegravir-resistant HIV-1 mutants. For resistance profiling and structural studies, you require a third-generation inhibitor with verified activity against clinically prevalent integrase variants. • **Resistance coverage**: EC50 2.1 nM (N155H), 5.2 nM (Y143R), 11.4 nM (G140S/Q148K) • **Mechanistic selectivity**: >8,600-fold for strand transfer (IC50 3.7 nM) vs. 3’-processing (32 µM) • **Structural data**: Cryo-EM structure in HIV-1 intasome (PDB: 6PUZ) available for docking/MD simulations • **Low cytotoxicity**: CC50 >250 µM, selectivity index >416,000

Molecular Formula C24H20F2N4O5S
Molecular Weight 514.5 g/mol
Cat. No. B10800869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 4
Molecular FormulaC24H20F2N4O5S
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31)
InChIKeyGNATXMRYUGEZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Integrase Inhibitor 4 (4f/XZ446) Overview


HIV-1 integrase inhibitor 4 (also referred to as compound 4f) is a naphthyridine-based small-molecule inhibitor that targets the HIV-1 integrase strand transfer (INST) step, a critical enzymatic function required for viral DNA integration into the host genome. It exhibits a biochemical IC50 of 3.7 nM against wild-type recombinant HIV-1 integrase [1] and has a molecular formula of C24H20F2N4O5S (MW: 514.5; CAS: 1638504-66-1) . This compound serves as a key research tool for investigating INST inhibitor pharmacology, resistance mechanisms, and structure-activity relationships in the naphthyridine series.

Target HIV-1 integrase strand transfer inhibitor
Resistance profile Active against RAL/DTG-resistant integrase mutants
Stage Developmental third-generation INSTI research tool

Resistance Profiles of Compound 4f


In-class INST inhibitors such as raltegravir (RAL), elvitegravir (EVG), and dolutegravir (DTG) cannot be substituted interchangeably for HIV-1 integrase inhibitor 4 in experiments requiring a defined resistance profile or specific structural interrogation. Although these agents share a common enzymatic target, their differential susceptibility to clinically relevant integrase mutations varies substantially: RAL and EVG lose potency against common primary mutations (e.g., Y143R, N155H, G140S/Q148H) by factors exceeding 10- to >130-fold, whereas DTG retains moderate activity (EC50 ~3.6–5.8 nM) [1]. HIV-1 integrase inhibitor 4 occupies a distinct position within this spectrum, exhibiting a quantitatively defined mutant susceptibility pattern that is essential for studies evaluating cross-resistance, molecular determinants of INSTI binding, or the validation of novel inhibitor scaffolds [2].

Mutant resistance profile divergence
Shared INSTI mechanism does not guarantee equivalent potency against specific integrase mutants; mutant-specific validation may be required.
Binding mode conformational plasticity
Extended vs. bent conformations across intasome species may not be extrapolated from generic naphthyridine scaffolds.

Compound 4f: Evidence vs. Clinical INSTIs


Biochemical Strand Transfer Inhibition

HIV-1 integrase inhibitor 4 retains potent antiviral activity against the raltegravir-associated Y143R integrase mutant with an EC50 of 0.6 nM, representing a 0.3-fold change relative to wild-type HIV-1. In contrast, raltegravir (RAL) exhibits an EC50 of approximately 160 nM against the same Y143R mutant, corresponding to a 41-fold reduction in potency [1].

Strand Transfer IC₅₀
Head-to-head
3.7 ± 1.3 nM (IC₅₀, strand transfer) vs. 32 ± 6 μM (3′-processing)
Supports strand-transfer-specific assay interpretation
Selectivity >8,600-fold; gel-based assay, Mg²⁺
HIV-1 integrase INST inhibitor Y143R mutation raltegravir resistance antiviral potency

Antiviral Activity Against Wild-Type HIV-1

Against the clinically challenging G140S/Q148H double mutant, which confers high-level resistance to first-generation INSTIs, HIV-1 integrase inhibitor 4 demonstrates an EC50 of 5.2 nM. While dolutegravir (DTG) retains activity against this mutant, its reported EC50 ranges from 3.6 to 5.8 nM , positioning HIV-1 integrase inhibitor 4 at the favorable end of this spectrum with comparable potency to the clinical benchmark second-generation INSTI [1].

Antiviral EC₅₀ (WT)
Head-to-head
EC₅₀ 0.6 ± 0.1 nM; CC₅₀ >250 μM
Supports cell-based antiviral assay endpoint review
SI >416,000; HOS cells, single-round infection
HIV-1 integrase INST inhibitor G140S/Q148H mutation dolutegravir double mutant

Potency Against Raltegravir-Resistant Mutants

In a gel-based in vitro integrase assay using recombinant HIV-1 IN with Mg2+ cofactor, HIV-1 integrase inhibitor 4 inhibits the strand transfer (ST) reaction with an IC50 of 3.7 nM while exhibiting >67-fold lower potency against the 3′-processing (3′-P) reaction (IC50 > 250 nM). This selectivity profile is consistent with the compound's classification as a bona fide INST inhibitor [1].

Mutant EC₅₀ Panel
Reported
N155H: 2.1 nM; Y143R: 5.2 nM; G140S/Q148K: 11.4 nM
Supports resistance mutation profiling context
Fold-change 1.0–6.0 vs. wild-type
HIV-1 integrase strand transfer inhibition biochemical assay 3′-processing selectivity ratio

Cryo-EM Binding Mode in HIV-1 Intasome

HIV-1 integrase inhibitor 4 exhibits favorable pharmacokinetic properties in rat, with oral bioavailability of 64% and a low systemic clearance rate of 0.16 L/hr/kg . This profile suggests suitability for in vivo efficacy studies requiring oral dosing without the need for complex formulation strategies.

Cryo-EM Structure
Reported
2.8 Å resolution; PDB: 6PUZ; extended vs. bent conformations
Supports structure-guided binding mode review
HIV-1 CSC intasome complex
HIV-1 integrase inhibitor pharmacokinetics bioavailability oral administration preclinical

Compound 4f Research Applications


Studying First-Generation INSTI Resistance

Use HIV-1 integrase inhibitor 4 as a reference compound in antiviral assays designed to evaluate the susceptibility of novel INSTI candidates against a panel of clinically relevant integrase mutants (Y143R, N155H, G140S/Q148H, G118R). The compound's well-characterized EC50 values against these mutants (0.6 nM, 2.1 nM, 5.2 nM, and 11.4 nM, respectively [1]) provide a benchmark for comparing the resistance-breaking potential of new chemical entities, enabling head-to-head potency ranking in side-by-side viral infectivity assays.

Structure-Guided INSTI Design

Employ HIV-1 integrase inhibitor 4 in structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), to interrogate inhibitor binding modes within the HIV-1 intasome. A cryo-EM structure of compound 4f (XZ446) bound to the HIV-1 cleaved synaptic complex (CSC) intasome has been deposited in the PDB (PDB ID: 6PUZ), revealing critical interactions between the phenylsulfonyl moiety and the β4-α2 loop [1]. This structural information enables rational design of naphthyridine-based INSTIs with improved contacts to the protein backbone and bound DNA substrates.

High-Selectivity Cellular Antiviral Assays

Utilize HIV-1 integrase inhibitor 4 in rodent models of HIV-1 infection (e.g., humanized mouse models) for evaluating in vivo antiviral efficacy and establishing PK/PD relationships. The compound's favorable oral bioavailability (64%) and low clearance (0.16 L/hr/kg) in rat [1] support oral dosing regimens, enabling longitudinal studies of viral load suppression and the emergence of resistance mutations under drug pressure.

Strand Transfer Selectivity Validation

Employ HIV-1 integrase inhibitor 4 as a core scaffold for medicinal chemistry optimization. Comparative SAR data from the 2021 ACS Infectious Diseases study demonstrate that modifications to the 6-position substituent dramatically impact potency: replacing the phenylsulfonyl group with a smaller methylsulfonyl group (compound 6u) increases WT EC50 from 2.0 nM to 27.0 nM, while a bulkier morpholinoethylsulfonyl group (6v) increases EC50 to 267.9 nM [1]. These data provide a clear quantitative framework for designing and prioritizing new analogs with optimized substituents at the 6-position.

Application
Selection Property
Validation Focus
INSTI resistance mechanism studies
Mutant resistance profiling context
Resistance mutation panel profiling
Structure-guided inhibitor design
Cryo-EM binding mode data
Intasome binding mode comparison
Cell-based antiviral selectivity assays
Cytotoxicity window review
Selectivity index context
Strand transfer enzymology studies
Strand transfer vs. 3′-processing selectivity
Enzyme activity discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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